![molecular formula C21H18Si B044930 4-[2-(Trimethylsilyl)ethynyl]pyrene CAS No. 600168-40-9](/img/structure/B44930.png)

4-[2-(Trimethylsilyl)ethynyl]pyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

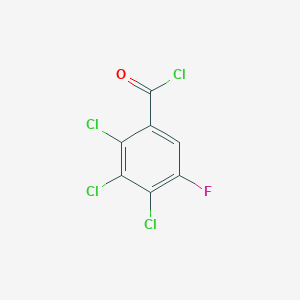

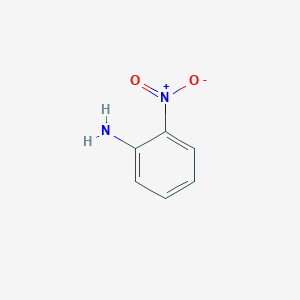

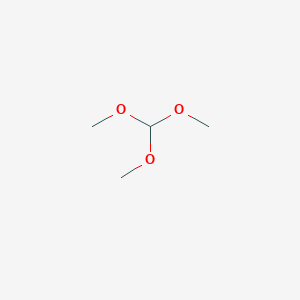

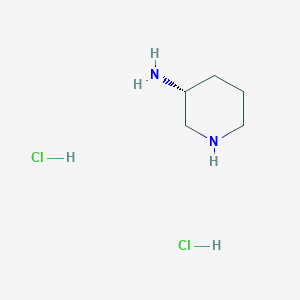

“4-[2-(Trimethylsilyl)ethynyl]pyrene” is a chemical compound with the molecular formula C21H18Si . It is a well-known fluorophore that has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “4-[2-(Trimethylsilyl)ethynyl]pyrene”, has been reported in the literature . A variety of indirect methods have been developed for preparing pyrenes with less usual substitution patterns, which involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis

The molecular structure of “4-[2-(Trimethylsilyl)ethynyl]pyrene” consists of a pyrene core substituted with a trimethylsilyl ethynyl group . The molecular weight of this compound is 298.45 .科学的研究の応用

Fluorescent Sensors for Nitroaromatic Explosives

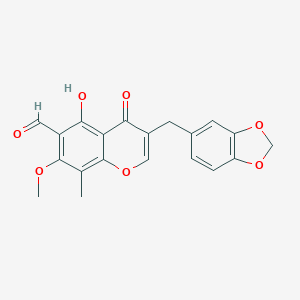

The fluorophore 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene (abbreviated as F) has been extensively studied as a fluorescent sensor for nitroaromatic compounds. Researchers have explored its behavior both in solution and vapor phases. Notably, three prototypes of fluorescent materials were prepared using electrospinning and drop-casting techniques. These materials, based on F either as a pure solid or a dopant in a polystyrene matrix, exhibit high detection limits for nitroaromatic compounds. In acetonitrile solution, the range is 10-8 to 10-9 M, while in the vapor phase, it extends to the parts per billion (ppb) range .

Homeland Security and Explosive Detection

The development of chemosensors and materials for trace probing of explosives is crucial for homeland security, demining, and ecological monitoring efforts. F, with its sensitivity and selectivity, can be employed as a sensor material for detecting nitro-containing explosives in real-time applications. Its fluorescence response to vapor concentration and exposure duration makes it valuable for explosive detection .

Adaptation of Fluorophores in Specific Conditions

While using fluorescent polymers for gas phase sensing may not inherently enhance sensitivity, doping fluorophores into polymer matrices allows for fine-tuning optical and electrochemical properties. F can be adapted for specific conditions, making it versatile for various applications .

Photostability Enhancement

Incorporating F into materials can increase the photostability of fluorophores. This property is essential for long-term use and reliable sensing applications .

Film Fabrication for NAC Sensing

F, specifically 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene , has been suggested as a sensor for nitroaromatic compounds both in solution and vapor phases. Films fabricated via drop-casting onto glass surfaces have shown promise in detecting these compounds .

Conjugated Materials and Synthesis

Beyond sensing applications, pyrene-based conjugated materials continue to be an active area of research. Novel pyrene cored molecules, such as 1,3,6,8-tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene , have been synthesized and characterized. These materials offer potential for diverse applications, including optoelectronics and organic electronics .

作用機序

Target of Action

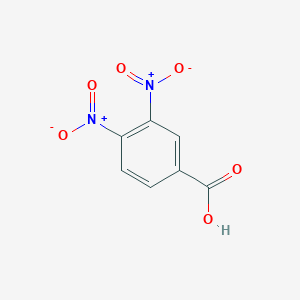

The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .

Mode of Action

4-[2-(Trimethylsilyl)ethynyl]pyrene interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .

Biochemical Pathways

It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.

Pharmacokinetics

As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .

Result of Action

The primary result of the action of 4-[2-(Trimethylsilyl)ethynyl]pyrene is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .

Action Environment

The efficacy and stability of 4-[2-(Trimethylsilyl)ethynyl]pyrene can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.

将来の方向性

“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .

特性

IUPAC Name |

trimethyl(2-pyren-4-ylethynyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKVZWAXXETQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Trimethylsilyl)ethynyl]pyrene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。